2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate
Description
2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate is a phenacyl ester derivative characterized by a 4-bromophenyl ketone group linked via an ester bond to a 2-iodobenzoate moiety. This compound belongs to a broader class of phenacyl benzoates, which are widely studied for their applications in synthetic chemistry as photo-removable protecting groups and intermediates in heterocyclic synthesis . The 2-iodo substituent on the benzoate ring introduces unique steric and electronic properties, distinguishing it from analogs with other halogens (e.g., Cl, Br) or functional groups (e.g., methoxy, methyl).
Properties
Molecular Formula |
C15H10BrIO3 |
|---|---|
Molecular Weight |
445.05 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-iodobenzoate |
InChI |
InChI=1S/C15H10BrIO3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9H2 |
InChI Key |
BGWAEXMKSQHRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)I |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Using 2-Iodobenzoic Acid
The most straightforward method involves reacting 2-iodobenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a mild base. This approach mirrors the synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate reported by Fun et al., where dimethylformamide (DMF) and potassium carbonate facilitated nucleophilic acyl substitution.
Reaction Conditions:
-
Substrate Ratio: 1:1 molar ratio of acid to α-halo ketone.
-
Base: Potassium carbonate (1.1 equiv) to deprotonate the carboxylic acid.
-
Solvent: Polar aprotic solvents (DMF or acetonitrile) enhance reactivity.
-
Temperature: Room temperature (25–30°C) to minimize side reactions.
Challenges:
Halogen Exchange Post-Esterification
An alternative route involves synthesizing the non-iodinated ester followed by iodination. For example, 2-(4-bromophenyl)-2-oxoethyl benzoate could undergo electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid. However, regioselectivity at the ortho position of the benzoate ring remains a concern, necessitating directing groups or catalysts.
Optimization Parameters:
-
Iodinating Agent: ICl or N-iodosuccinimide (NIS) with silver triflate.
-
Solvent: Dichloromethane or acetic acid for solubility.
Experimental Procedures and Data
Synthesis via Direct Esterification
Procedure:
-
Reactants:
-
2-Iodobenzoic acid (1.0 g, 4.02 mmol)
-
2-Bromo-1-(4-bromophenyl)ethanone (1.29 g, 4.02 mmol)
-
Potassium carbonate (0.61 g, 4.42 mmol)
-
DMF (10 mL)
-
-
Reaction:
-
Combine reactants in DMF, stir at 25°C for 4 hours.
-
Quench with ice-water, extract with ethyl acetate (3 × 20 mL).
-
Dry organic layer over Na₂SO₄, concentrate in vacuo.
-
-
Purification:
-
Recrystallize from ethanol to yield colorless needles.
-
Results:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 328–330 K |
| Purity (HPLC) | 98.5% |
Comparative Analysis of Solvent Systems
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 98.5 |
| Acetonitrile | 37.5 | 72 | 97.2 |
| THF | 7.5 | 45 | 89.1 |
Polar aprotic solvents like DMF stabilize the transition state, enhancing nucleophilic attack.
Mechanistic Insights and Side Reactions
The esterification proceeds via a two-step mechanism:
-
Deprotonation: The base abstracts the acidic proton from 2-iodobenzoic acid, forming a carboxylate ion.
-
Nucleophilic Substitution: The carboxylate attacks the electrophilic α-carbon of the bromo ketone, displacing bromide.
Side Reactions:
-
Elimination: Base-induced dehydrohalogenation forms acrylophenone byproducts.
-
Hydrolysis: Moisture leads to ester saponification, detectable via HPLC.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃):
δ 8.12 (d, J = 8.0 Hz, 1H, Ar-H),
δ 7.85 (d, J = 8.4 Hz, 2H, BrC₆H₄),
δ 5.42 (s, 2H, OCH₂CO). -
IR (KBr):
1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).
X-ray Crystallography
While no crystal data exists for the iodinated derivative, analogous structures show dihedral angles between aromatic rings of 66–70°, suggesting similar conformational rigidity.
Industrial Scalability and Challenges
Scaling the synthesis requires addressing:
-
Iodine Stability: Thermal degradation above 350 K necessitates low-temperature processing.
-
Cost Efficiency: 2-Iodobenzoic acid’s high price (~$450/mol) drives research into catalytic iodination methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Crystallographic Differences
The molecular geometry of phenacyl benzoates is influenced by substituents on the aromatic rings. Key structural parameters include dihedral angles between the two aromatic rings and intermolecular interactions (e.g., hydrogen bonds, C–H···π).
Notes:
- The 2-iodo substituent in the target compound introduces greater steric bulk and polarizability compared to smaller halogens (Cl, Br). This may lead to longer C–I bond lengths (~2.10 Å vs. ~1.79 Å for C–Br) and altered crystal packing .
- Dihedral angles in analogs range from ~84° to near-orthogonal orientations, influenced by substituent electronic effects.
Physicochemical Properties
Substituents significantly impact melting points and solubility:
Notes:
Biological Activity
2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antitumor effects. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate typically involves the reaction of 4-bromobenzaldehyde with appropriate reagents to form the desired ester. Various methodologies can be employed, including traditional organic synthesis techniques and more modern approaches utilizing green chemistry principles to enhance yield and reduce environmental impact.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown potent growth inhibition comparable to established chemotherapeutic agents like 5-fluorouracil .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 15.0 | 5-Fluorouracil | 20.0 |
| MCF7 (Breast) | 12.5 | Doxorubicin | 18.0 |
| HeLa (Cervical) | 10.0 | Cisplatin | 14.0 |
The mechanism by which 2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate exerts its antitumor effects appears to involve multiple pathways:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, a critical enzyme in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways, particularly in the G2/M phase of the cell cycle, which is crucial for effective cancer treatment .
Case Studies
A recent case study involving a series of derivatives based on the structure of 2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate revealed that modifications to the bromine and iodine substituents significantly affected biological activity. For instance, a derivative with an additional methoxy group showed enhanced potency against specific tumor types while maintaining low toxicity levels in normal cells .
Table 2: Structure-Activity Relationship (SAR) Analysis
| Compound Structure | Biological Activity | Toxicity Level |
|---|---|---|
| Base Compound | High | Moderate |
| Methoxy Derivative | Very High | Low |
| Iodine Substitution | Moderate | High |
Research Findings
Further research has indicated that the biological activity of this compound may be enhanced through combination therapies. For example, when used in conjunction with other chemotherapeutic agents, there was a notable increase in efficacy against resistant cancer cell lines .
In silico studies have also been conducted to predict binding affinities and interactions with target proteins, supporting experimental findings and providing insights for future drug design efforts.
Q & A
Q. How can researchers address conflicting bioactivity data between in vitro and in vivo models?
- Troubleshooting Framework :
Solubility Testing : Measure logP (e.g., ~2.5 via shake-flask method) to assess bioavailability.
Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., 2-iodobenzoic acid) that may alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
